

# In-Depth Technical Guide to 3-Octanamine (CAS No. 24552-04-3)

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## Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Octanamine** (CAS No. 24552-04-3), a primary aliphatic amine. This document consolidates key chemical and physical properties, detailed synthetic methodologies, and relevant safety information. The content is structured to serve as a foundational resource for professionals in chemical research and drug development.

## Chemical Identification and Properties

**3-Octanamine** is an organic compound with the molecular formula  $C_8H_{19}N$ .<sup>[1][2]</sup> It is also known by synonyms such as 3-Aminooctane, octan-3-amine, and 1-Ethylhexylamine.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Octanamine** is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.

| Property                 | Value                                    | Source       |
|--------------------------|--|--------------|
| Molecular Formula        | C <sub>8</sub> H <sub>19</sub> N         | PubChem[1]   |
| Molecular Weight         | 129.24 g/mol                             | PubChem[1]   |
| CAS Number               | 24552-04-3                               | PubChem[1]   |
| IUPAC Name               | octan-3-amine                            | PubChem[1]   |
| Boiling Point            | 161-163 °C                               | ChemicalBook |
| Density                  | 0.784±0.06 g/cm <sup>3</sup> (Predicted) | ChemicalBook |
| pKa                      | 11.00±0.35 (Predicted)                   | ChemicalBook |
| LogP                     | 3.00430                                  | LookChem[2]  |
| PSA (Polar Surface Area) | 26.02 Å <sup>2</sup>                     | LookChem[2]  |
| SMILES                   | CCCCC(CC)N                               | PubChem[1]   |
| InChIKey                 | JASMWYNKLTULAN-UHFFFAOYSA-N              | PubChem[1]   |

## Spectral Information

Spectral data is crucial for the structural elucidation and purity assessment of **3-Octanamine**. Available spectral information includes:

- <sup>13</sup>C NMR Spectra: Available through spectral databases.[1]
- Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[1]
- IR Spectra (Vapor Phase): Available through spectral databases.[1]

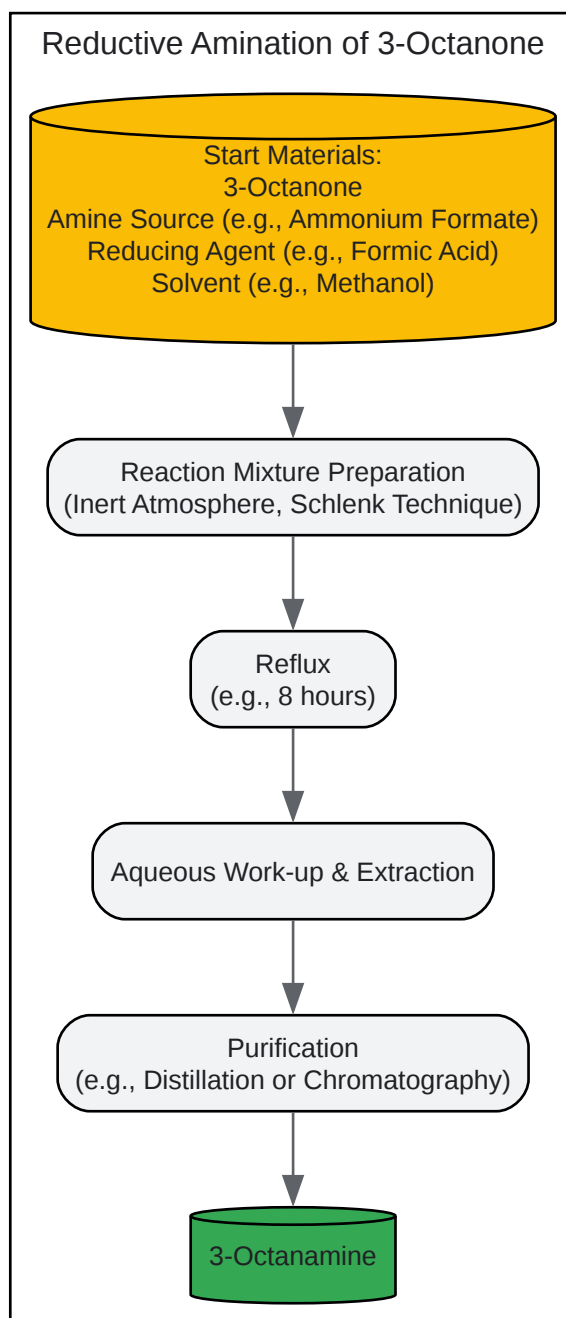
## Synthesis of 3-Octanamine

The synthesis of **3-Octanamine** can be achieved through several routes. The most common laboratory and potential industrial methods involve the reductive amination of a corresponding ketone or the amination of an alcohol.

## Reductive Amination of 3-Octanone

A primary and efficient method for the synthesis of **3-Octanamine** is the reductive amination of 3-octanone. This reaction involves the formation of an imine intermediate from 3-octanone and an amine source, which is then reduced to the corresponding amine.

A general workflow for this synthetic approach is illustrated below:



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Caption: General workflow for the synthesis of **3-Octanamine** via reductive amination.

#### Experimental Protocol:

A detailed experimental protocol for this transformation can be found in the scientific literature. One such method utilizes formic acid and ammonium formate in methanol, refluxed for 8 hours under an inert atmosphere using Schlenk techniques to yield **3-Octanamine**.<sup>[2]</sup> This method has a reported yield of 88.0%.<sup>[2]</sup>

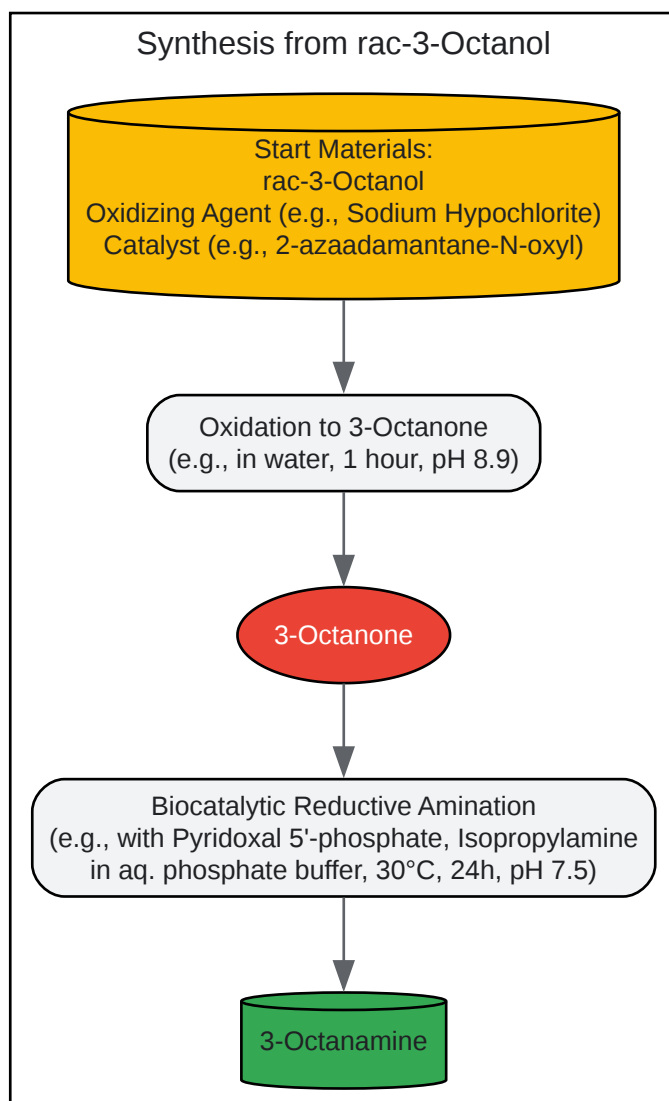
#### Key Steps:

- **Imine Formation:** 3-Octanone reacts with an amine source, such as ammonium formate, to form an intermediate imine.
- **Reduction:** The imine is then reduced in situ by a reducing agent, like formic acid, to yield **3-Octanamine**.
- **Purification:** The final product is purified from the reaction mixture, typically by distillation or column chromatography.

## Synthesis from rac-3-Octanol

Another synthetic route to **3-Octanamine** starts from rac-3-octanol. This process involves a biocatalytic step and highlights a greener chemistry approach.

The logical flow for this synthesis is depicted in the diagram below:



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Caption: Synthetic pathway from rac-3-octanol to **3-Octanamine**.

#### Experimental Protocol:

A detailed methodology for this stereoselective reaction is available in the literature.<sup>[2]</sup> The process involves two main stages:

- Oxidation of 3-Octanol: rac-3-octanol is first oxidized to 3-octanone. A reported method uses sodium hypochlorite with 2-azaadamantane-N-oxyl as a catalyst in water at a pH of 8.9 for 1 hour.<sup>[2]</sup>

- Biocatalytic Amination: The resulting 3-octanone undergoes a stereoselective reductive amination using pyridoxal 5'-phosphate and isopropylamine in an aqueous phosphate buffer at 30°C and a pH of 7.5 for 24 hours to produce **3-Octanamine**.<sup>[2]</sup>

## Biological Activity and Applications in Drug Development

As of the current literature survey, there is limited publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications of **3-Octanamine** in drug development. The primary context for this compound in the public domain is as a chemical intermediate.

However, short-chain aliphatic amines, as a class of compounds, are known to be metabolized in biological systems.<sup>[3]</sup> For instance, studies on secondary alkyl amines have shown that they can undergo metabolism by cytochrome P450 enzymes, leading to N-hydroxylation and N-dealkylation products.<sup>[4]</sup> While these studies do not directly involve **3-Octanamine**, they suggest potential metabolic pathways that could be investigated for this compound.

Given its chemical structure as a primary amine, **3-Octanamine** could serve as a building block in the synthesis of more complex, biologically active molecules. Primary amine groups are frequently used as handles for derivatization in medicinal chemistry to modulate properties such as solubility, receptor binding, and pharmacokinetic profiles.

## Safety and Handling

Detailed safety and handling information for **3-Octanamine** should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a primary amine, it is expected to be corrosive and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**3-Octanamine** (CAS No. 24552-04-3) is a well-characterized primary amine with established synthetic routes. While its direct biological applications are not extensively documented in publicly available literature, its chemical properties make it a potentially valuable intermediate

for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research into its biological activity and metabolic fate is warranted to fully explore its potential in drug development and other scientific applications.

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## References

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